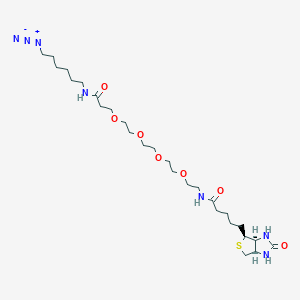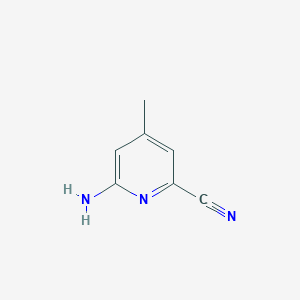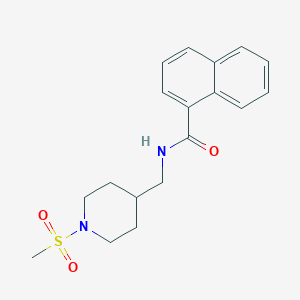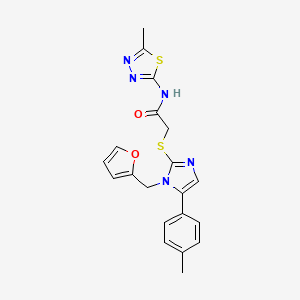
Biotin-PEG4-Amide-C6-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-Amide-C6-Azide is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Biotin-PEG4-Amide-C6-Azide is used in the synthesis of PROTACs . It is a click chemistry reagent, which means it can participate in reactions that are high yielding, wide in scope, and simple to perform .Molecular Structure Analysis
The molecular weight of Biotin-PEG4-Amide-C6-Azide is 615.79 . Its formula is C27H49N7O7S . The SMILES representation is O=C(NCCOCCOCCOCCOCCC(NCCCCCCN=[N+]=[N-])=O)CCCC[C@@H]1SCC@N2)([H])NC2=O .Chemical Reactions Analysis
Biotin-PEG4-Amide-C6-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Biotin-PEG4-Amide-C6-Azide is a solid substance with a white to light yellow color . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -20°C, sealed, and away from moisture and light .Aplicaciones Científicas De Investigación
Biotinylation Reagent
Biotin-PEG4-Amide-C6-Azide is a non-cleavable, azide-activated biotinylation reagent . Biotinylation is a process where biotin is attached to proteins, nucleic acids, and other molecules to study their function and location in different biological contexts.
Click Chemistry
This compound reacts with terminal alkynes via a copper-catalyzed click reaction to produce a stable triazole linkage . This reaction is part of “click chemistry”, a reliable, handily used set of reactions for the synthesis of drug-like modules.
Protein Labeling
Biotin-PEG4-Amide-C6-Azide can be used for protein labeling . The labeled proteins can then be detected using streptavidin, avidin, or NeutrAvidin biotin-binding protein .
Mecanismo De Acción
Target of Action
Biotin-PEG4-Amide-C6-Azide is a click chemistry reagent . It contains an Azide group that can react with molecules containing Alkyne groups . Therefore, the primary targets of Biotin-PEG4-Amide-C6-Azide are molecules with Alkyne groups.
Mode of Action
Biotin-PEG4-Amide-C6-Azide undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway involved in the action of Biotin-PEG4-Amide-C6-Azide is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is part of the click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Pharmacokinetics
As a peg-based protac linker , it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Biotin-PEG4-Amide-C6-Azide is the formation of a stable triazole linkage . This linkage can be used for various purposes, such as protein labeling, antibody modification, and DNA synthesis .
Action Environment
The action of Biotin-PEG4-Amide-C6-Azide is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . The compound should be stored at ≤-20°C and kept dry to maintain its stability and efficacy.
Direcciones Futuras
The use of Biotin-PEG4-Amide-C6-Azide in the synthesis of PROTACs represents a promising direction for the development of targeted therapy drugs . Its ability to participate in click chemistry reactions makes it a valuable tool for bio-orthogonal labeling of proteins, nucleic acids, glycans, and lipids .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHUTMCBPLPBZ-FXSPECFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Amide-C6-Azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)







![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)

![N-mesityl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2396200.png)